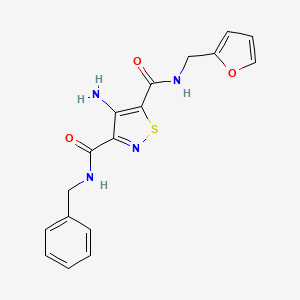
4-amino-N~3~-benzyl-N~5~-(furan-2-ylmethyl)-1,2-thiazole-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AMINO-N3-BENZYL-N5-[(FURAN-2-YL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring, a furan ring, and various functional groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N3-BENZYL-N5-[(FURAN-2-YL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride.
Coupling Reactions: The benzyl and amino groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Final Assembly: The final compound is assembled through condensation reactions, typically under acidic or basic conditions, to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N3-BENZYL-N5-[(FURAN-2-YL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and certain types of cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-AMINO-N3-BENZYL-N5-[(FURAN-2-YL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anticancer effects could be attributed to the induction of apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-AMINO-N3-BENZYL-N5-[(FURAN-2-YL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of 4-AMINO-N3-BENZYL-N5-[(FURAN-2-YL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H16N4O3S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-amino-3-N-benzyl-5-N-(furan-2-ylmethyl)-1,2-thiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C17H16N4O3S/c18-13-14(16(22)19-9-11-5-2-1-3-6-11)21-25-15(13)17(23)20-10-12-7-4-8-24-12/h1-8H,9-10,18H2,(H,19,22)(H,20,23) |
InChI Key |
QZXXUQDGIDPATM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NSC(=C2N)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B11196463.png)
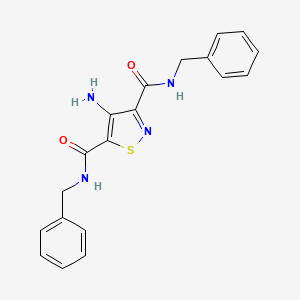
![ethyl 2-{[(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B11196485.png)
![N-[2-(4-methoxyphenoxy)ethyl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide](/img/structure/B11196488.png)
![3-amino-N-benzyl-N,4,5,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11196493.png)
![3-ethyl-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B11196500.png)
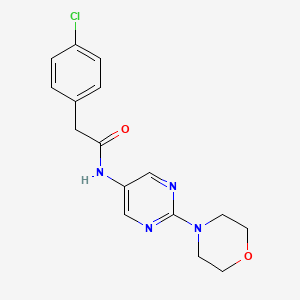
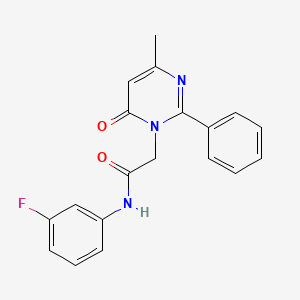
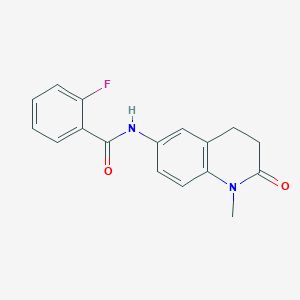
![6-chloro-N-(4-methoxybenzyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11196531.png)
![2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl cyclohexyl(methyl)carbamodithioate](/img/structure/B11196535.png)
![6-(3-ethoxyphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B11196542.png)
![2-amino-8,8-dimethyl-5-(2-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11196546.png)
![3-{[(2-Furylmethyl)amino]methylene}-6-methylpyran-2,4-dione](/img/structure/B11196548.png)
